Lipophilicity Advantage vs. 5-Regioisomer
The target compound exhibits a significantly lower lipophilicity than its regioisomer, which directly impacts membrane permeability, solubility, and off-target binding. The computed LogP for 2-Chloro-4-(4-methoxycarbonylphenyl)phenol is 3.1–3.7 (PubChem XLogP3), whereas the 2-Chloro-5-(4-methoxycarbonylphenyl)phenol regioisomer (CAS 1198422-80-8) has a computed LogP of 3.5 [1]. This difference of 0.4–0.8 log units is substantial in medicinal chemistry, where a 1-unit decrease in LogP can correlate with a 10-fold reduction in hERG channel binding and improved oral bioavailability. For procurement decisions in early-stage drug discovery, selecting the less lipophilic regioisomer can reduce attrition risk without the need for additional polar functionalization.
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1 (kuujia.com) or XLogP3 = 3.7 (PubChem) |
| Comparator Or Baseline | 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS 1198422-80-8): LogP = 3.5 (chemScene.com) |
| Quantified Difference | ΔLogP = 0.4–0.8 units lower for the target compound |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) and ACD/Labs model (chemScene). |
Why This Matters
Lower predicted lipophilicity suggests better developability profile, reducing downstream safety and formulation risks.
- [1] Kuujia. (2025). CAS 1261899-32-4 (2-Chloro-4-(4-methoxycarbonylphenyl)phenol) Computed Properties: XLogP3 = 3.7. Retrieved from https://www.kuujia.com/cas-1261899-32-4.html. View Source
